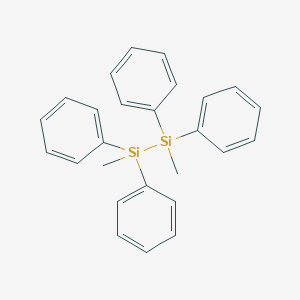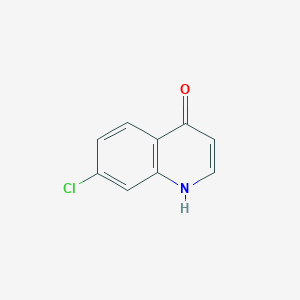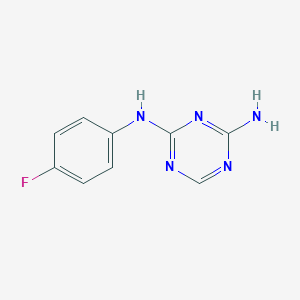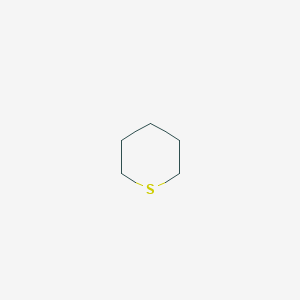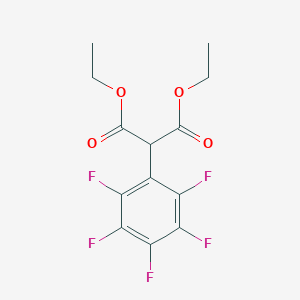
1,5-Bis(4-chlorophenyl)-1,3,5-pentanetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(4-chlorophenyl)-1,3,5-pentanetrione, also known as diketone, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 1,5-Bis(4-chlorophenyl)-1,3,5-pentanetrione is not fully understood. However, it has been suggested that this compound may act as a chelating agent, forming complexes with metal ions and altering their reactivity. This compound has also been shown to exhibit antioxidant activity, which may be related to its ability to chelate metal ions.
Biochemical and Physiological Effects
1,5-Bis(4-chlorophenyl)-1,3,5-pentanetrione has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, possibly through its ability to chelate metal ions. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,5-Bis(4-chlorophenyl)-1,3,5-pentanetrione in lab experiments is its ability to selectively detect metal ions. This compound is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1,5-Bis(4-chlorophenyl)-1,3,5-pentanetrione. One possible direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Another direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the use of this compound as a fluorescent probe for the detection of other analytes may also be explored.
Synthesemethoden
1,5-Bis(4-chlorophenyl)-1,3,5-pentanetrione can be synthesized using various methods. One of the most common methods is the Claisen-Schmidt condensation reaction, which involves the reaction between 4-chlorobenzaldehyde and 1,5-dichloropentane-3,5-dione in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1,5-Bis(4-chlorophenyl)-1,3,5-pentanetrione as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(4-chlorophenyl)-1,3,5-pentanetrione has been widely used in scientific research as a reagent for the detection of various metal ions such as copper, iron, and nickel. This compound has also been used as a fluorescent probe for the detection of hydrogen sulfide and as a building block for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
1469-92-7 |
|---|---|
Produktname |
1,5-Bis(4-chlorophenyl)-1,3,5-pentanetrione |
Molekularformel |
C17H12Cl2O3 |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
1,5-bis(4-chlorophenyl)pentane-1,3,5-trione |
InChI |
InChI=1S/C17H12Cl2O3/c18-13-5-1-11(2-6-13)16(21)9-15(20)10-17(22)12-3-7-14(19)8-4-12/h1-8H,9-10H2 |
InChI-Schlüssel |
JVGXKNGROPICAX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
1469-92-7 |
Piktogramme |
Environmental Hazard |
Synonyme |
1,5-Bis(4-chlorophenyl)-1,3,5-pentanetrione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




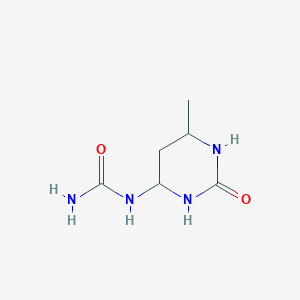
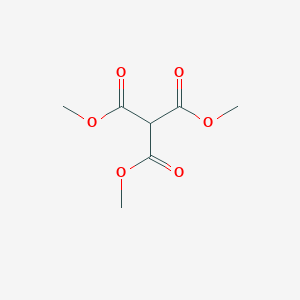
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)

